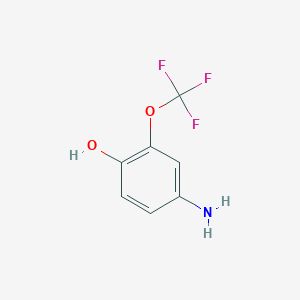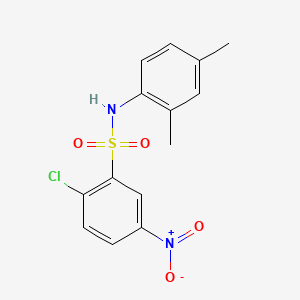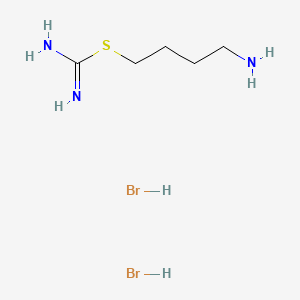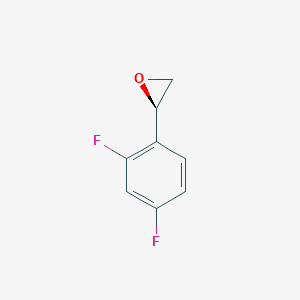
4-amino-2-(trifluoromethoxy)phenol
Descripción general
Descripción
4-Amino-2-(trifluoromethoxy)phenol, also known as 4-amino-2-TFMP, is a synthetic, non-steroidal compound that has been used in a variety of scientific research applications. 4-amino-2-TFMP is a relatively new compound, first synthesized in the late 1990s and has since been used in numerous studies. Its unique molecular structure and properties make it a suitable candidate for various scientific and medical applications.
Aplicaciones Científicas De Investigación
4-Amino-2-TFMP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a spectroscopic probe for studying protein structure, and as a fluorescent dye for imaging. It has also been used to study the structure of enzymes, as a photo-initiator for polymerization reactions, and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of 4-amino-2-(trifluoromethoxy)phenolMP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, specifically those involved in the production of reactive oxygen species. It is also believed to interact with proteins, allowing it to be used as a spectroscopic probe for studying protein structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-2-(trifluoromethoxy)phenolMP have not been extensively studied. However, it has been shown to reduce the production of reactive oxygen species in cells, suggesting it may have anti-oxidative properties. It has also been shown to inhibit the enzyme phosphatidylinositol 3-kinase, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-2-TFMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique molecular structure makes it a suitable candidate for various scientific and medical applications. It is also non-toxic and non-volatile, making it safe for use in laboratory experiments. However, 4-amino-2-(trifluoromethoxy)phenolMP is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-amino-2-(trifluoromethoxy)phenolMP. It could be further studied as an inhibitor of enzymes involved in the production of reactive oxygen species, as well as an inhibitor of phosphatidylinositol 3-kinase. It could also be studied as a fluorescent dye for imaging, as well as a spectroscopic probe for studying protein structure. Additionally, it could be studied as a reagent in organic synthesis, and as a photo-initiator for polymerization reactions.
Propiedades
IUPAC Name |
4-amino-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISAPMQJPNUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethoxy)phenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)





![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)